N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with thiophene derivatives can introduce the thiophene carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- N-[4-(4-chlorophenyl)-1,2,5-thiadiazol-3-yl]thiophene-2-carboxamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to the combination of the oxadiazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with other similar compounds .
Properties
Molecular Formula |
C13H8ClN3O2S |
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Molecular Weight |
305.74 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18) |
InChI Key |
LTYHJNGJHACJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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